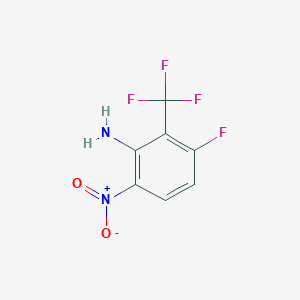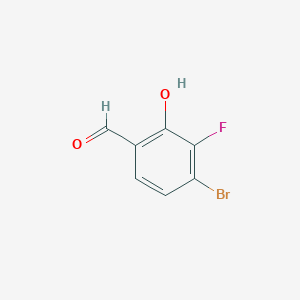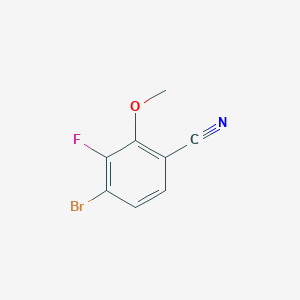![molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9](/img/structure/B1529560.png)
6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Overview
Description
6-Bromo-2-chloropyrido[2,3-d]pyrimidine, also known as 6-BCP, is a heterocyclic compound containing a six-membered ring with a bromine and a chlorine atom. It is an important synthetic intermediate used in the synthesis of various biologically active molecules. 6-BCP has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
1. Synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines
- Summary of Application: This compound is used in the synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines, which are key intermediates for the synthesis of biologically active compounds .
- Methods of Application: The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is used in the last two steps, which has been found to be a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
- Results: A series of 21 new pyrido[2,3-D]pyrimidine derivatives was prepared in high yields (up to 98%) .
2. Antimicrobial and Antiviral Agents
- Summary of Application: Pyrrolo[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antimicrobial and antiviral activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
- Results: Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .
3. Synthesis of Antidiarrheal Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antidiarrheal activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antidiarrheal activities .
4. Synthesis of Antioxidant Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antioxidant activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antioxidant activities .
5. Cytokine and Phosphodiesterase Inhibitors
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising activities as cytokine and phosphodiesterase inhibitors .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising activities as cytokine and phosphodiesterase inhibitors .
6. Anticancer Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising anticancer activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising anticancer activities .
properties
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloropyrido[2,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


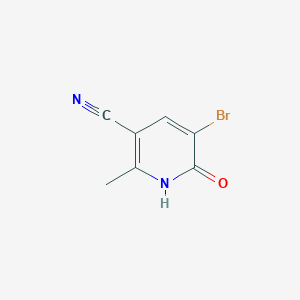
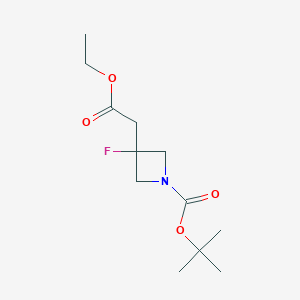
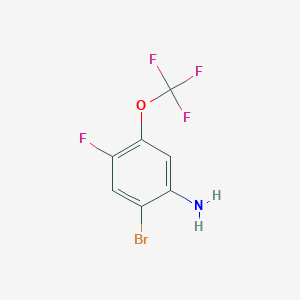
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)
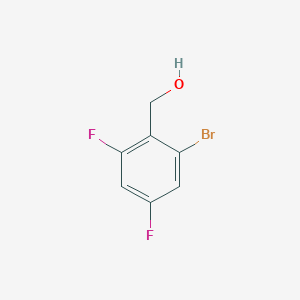
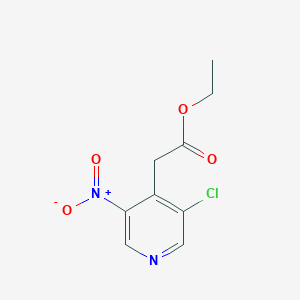
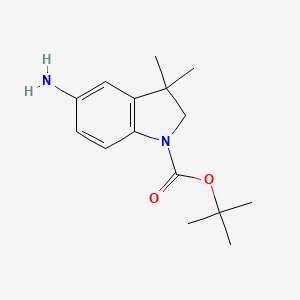
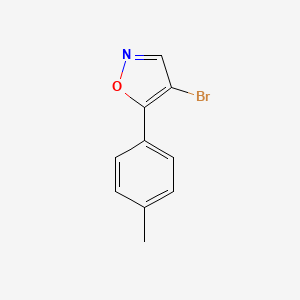
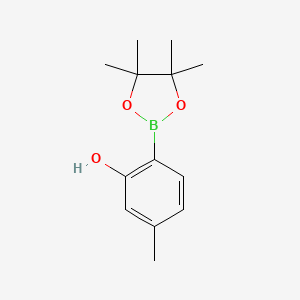
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
